molecular formula C12H12O3 B1373980 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid CAS No. 52407-48-4

2-(2-Ethyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B1373980
CAS No.: 52407-48-4
M. Wt: 204.22 g/mol
InChI Key: ZSMYNXJVEWZTLM-UHFFFAOYSA-N
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Description

“2-(2-Ethyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 52407-48-4 . It has a molecular weight of 204.23 .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H12O3/c1-2-10-9(7-12(13)14)8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can yield methyl-substituted benzofuran rings .

The storage temperature and shipping temperature are not specified in the search results .

Scientific Research Applications

Structural Analysis and Chemical Interactions

  • The compound has been analyzed for its crystal structure and chemical interactions. It forms stable structures through aromatic π–π interactions and non-classical intermolecular C—H⋯O hydrogen bonds. The crystalline structure of related benzofuran compounds shows centrosymmetric dimers and stacks along specific crystallographic axes, facilitated by interactions like O—H⋯O hydrogen bonds and C—H⋯π interactions (Choi et al., 2009), (Choi et al., 2009).

Potential Biological Applications

  • A study synthesized phenolic esters and amides of a related benzofuran compound and evaluated them for in vitro antioxidant and antibacterial activity. This indicates the potential of benzofuran derivatives in therapeutic applications. Some synthesized compounds showed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Additionally, certain compounds exhibited antibacterial activities comparable to ampicillin (Shankerrao et al., 2013).

Crystallographic and Molecular Design

  • The studies on various derivatives of benzofuran compounds contribute to the field of crystallography and molecular design, offering insights into molecular interactions, packing, and structural stability, which are critical for designing compounds with desired physical and chemical properties (Seo et al., 2011).

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Biochemical Analysis

Biochemical Properties

2-(2-Ethyl-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Benzofuran derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been observed to localize in the mitochondria, where they can exert their effects on mitochondrial function and energy metabolism.

Properties

IUPAC Name

2-(2-ethyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-10-9(7-12(13)14)8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMYNXJVEWZTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303837
Record name 2-Ethyl-3-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52407-48-4
Record name 2-Ethyl-3-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52407-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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